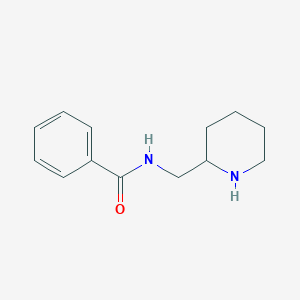

N-(piperidin-2-ylmethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(piperidin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDZPECTECONTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of N-(piperidin-2-ylmethyl)benzamide

This guide provides a comprehensive, technically-driven framework for the structural elucidation of N-(piperidin-2-ylmethyl)benzamide, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of methods to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction

N-(piperidin-2-ylmethyl)benzamide is a disubstituted piperidine derivative featuring a benzamide moiety attached to the exocyclic methylene group at the 2-position of the piperidine ring. The structural complexity, arising from the chiral center at the C2 position of the piperidine ring and the potential for conformational isomerism, necessitates a multi-technique analytical approach for unambiguous characterization. This guide outlines a logical workflow, from synthesis to complete spectral assignment, employing a suite of modern analytical techniques.

Part 1: Synthesis via Amide Coupling

A logical and common route to synthesize N-(piperidin-2-ylmethyl)benzamide is through an amide coupling reaction. This involves the reaction of 2-(aminomethyl)piperidine with an activated benzoic acid derivative, typically benzoyl chloride or benzoic acid in the presence of a coupling agent.

Experimental Protocol: Synthesis of N-(piperidin-2-ylmethyl)benzamide

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(aminomethyl)piperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.1 equivalents) in the same solvent dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(piperidin-2-ylmethyl)benzamide.

Part 2: Spectroscopic and Spectrometric Elucidation

The following sections detail the application of key analytical techniques to confirm the chemical structure of the synthesized N-(piperidin-2-ylmethyl)benzamide.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a powerful tool for the initial identification of key functional groups within the molecule.

The IR spectrum of N-(piperidin-2-ylmethyl)benzamide is expected to show characteristic absorption bands for the amide and amine functionalities. A sharp, medium intensity peak around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.[1] The carbonyl (C=O) stretching vibration of the amide will appear as a strong, sharp peak in the region of 1630-1680 cm⁻¹.[1] Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3500 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| N-H Bend (Amine/Amide) | 1550 - 1650 |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure.

-

Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum.

The molecular ion peak (M⁺) for N-(piperidin-2-ylmethyl)benzamide (C₁₃H₁₈N₂O) would be expected at an m/z corresponding to its molecular weight (218.29 g/mol ). Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement. A prominent fragment would be the benzoyl cation at m/z 105. Another significant fragment could arise from the cleavage of the C-C bond between the piperidine ring and the methylene group, resulting in a piperidin-2-ylmethyl fragment. The NIST WebBook provides mass spectral data for a related, more complex compound, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Flecainide), which can offer insights into potential fragmentation pathways of the piperidine-containing portion of the molecule.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, is the most powerful tool for the detailed structural elucidation of organic molecules.[4][5][6]

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Aromatic Protons (Benzoyl Group): Protons on the phenyl ring will appear in the downfield region, typically between δ 7.4 and 7.8 ppm. The protons ortho to the carbonyl group will be the most deshielded.

-

Amide Proton (N-H): The amide proton will likely appear as a broad singlet or a triplet (if coupled to the adjacent CH₂ group) in the region of δ 6.0-8.5 ppm. Its chemical shift can be concentration and solvent dependent.

-

Methylene Bridge (-CH₂-NH-): The two protons of the methylene group attached to the amide nitrogen will be diastereotopic due to the adjacent chiral center (C2 of the piperidine). They will likely appear as a complex multiplet, further complicated by coupling to the amide proton and the C2 proton of the piperidine ring.

-

Piperidine Ring Protons: The protons on the piperidine ring will resonate in the aliphatic region, generally between δ 1.2 and 3.5 ppm. The proton at the C2 position, being adjacent to the nitrogen and the substituted methylene group, will be the most downfield of the ring protons. The axial and equatorial protons on each carbon will be distinct, leading to complex multiplets.

-

Piperidine N-H Proton: The proton on the piperidine nitrogen will likely be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons (ipso) | 130 - 140 |

| Aromatic Carbons (ortho, meta, para) | 125 - 135 |

| Piperidine C2 | 55 - 65 |

| Methylene Bridge (-CH₂-NH-) | 40 - 50 |

| Piperidine C6 | 45 - 55 |

| Piperidine C3, C4, C5 | 20 - 35 |

2D NMR experiments are essential for definitively assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[7][8]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations. It will be crucial for tracing the connectivity of the protons within the piperidine ring and the methylene bridge.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity between the benzoyl group, the methylene bridge, and the piperidine ring. For instance, a correlation between the carbonyl carbon and the protons of the methylene bridge would confirm the amide linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It can be used to determine the stereochemistry and preferred conformation of the molecule, particularly the relative orientation of the substituents on the piperidine ring.

Structure Elucidation Workflow Diagram

Caption: Workflow for the synthesis and structural elucidation of N-(piperidin-2-ylmethyl)benzamide.

Conclusion

The structural elucidation of N-(piperidin-2-ylmethyl)benzamide requires a systematic and multi-faceted analytical approach. By combining the insights from synthesis, infrared spectroscopy, mass spectrometry, and a comprehensive suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of its chemical structure can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and similar molecules, ensuring the scientific integrity of their findings.

References

-

ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved February 1, 2026, from [Link]

-

Al-abbasi, A. A., Yarmo, M. A., & Kassim, M. B. (2010). N-[(Piperidin-1-yl)carbothioyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2896. [Link]

-

Gaspar, B., et al. (2020). N-(diisopropylphosphanyl)benzamide. Molecules, 25(15), 3485. [Link]

-

UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved February 1, 2026, from [Link]

-

NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (2016). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved February 1, 2026, from [Link]

-

Prathebha, L., et al. (2014). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o771. [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2010). N-[(Piperidin-1-yl)carbothioyl]benzamide. Retrieved February 1, 2026, from [Link]

-

AWS. (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Retrieved February 1, 2026, from [Link]

-

RSC. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2015). Synthesis of new amides of the N-methylpiperazine series. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (1979). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved February 1, 2026, from [Link]

-

Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved February 1, 2026, from [Link]

-

TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. Retrieved February 1, 2026, from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 1, 2026, from [Link]

-

YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved February 1, 2026, from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 1, 2026, from [Link]

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (2012). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved February 1, 2026, from [Link]

- PubChem. (n.d.). 2-methyl-N-[4-({[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-amino}sulfonyl). Retrieved February 1, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2-methyl-N-4--1-pyrrolidin-1-ylcarbonyl_piperidin-4-yl-amino_sulfonyl-1-naphthyl_benzamide

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]

-

CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved February 1, 2026, from [Link]

-

MDPI. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrum of benzamide (Scheme 2, 2b). Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). N-Benzoylbenzylamine. Retrieved February 1, 2026, from [Link]

-

NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- [webbook.nist.gov]

- 3. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 7. mdpi.com [mdpi.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

Technical Guide: Mechanism of Action of N-(piperidin-2-ylmethyl)benzamide In Vitro

This guide details the mechanism of action, experimental characterization, and pharmacological context of N-(piperidin-2-ylmethyl)benzamide , the core pharmacophore of the Class Ic antiarrhythmic agent Flecainide .

Executive Summary & Pharmacological Context

N-(piperidin-2-ylmethyl)benzamide (CAS: 127722-73-0) represents the fundamental structural scaffold of the Class Ic antiarrhythmic family. It is the unsubstituted parent core of Flecainide , lacking the 2,5-bis(2,2,2-trifluoroethoxy) substitutions on the benzene ring.

While the lipophilic substitutions in Flecainide are critical for its high potency and slow dissociation kinetics, the N-(piperidin-2-ylmethyl)benzamide core houses the essential protonatable amine and amide linker required for binding to the intracellular pore of voltage-gated sodium channels (NaV1.5). In vitro, this scaffold acts as a state-dependent sodium channel blocker and a modulator of the Ryanodine Receptor 2 (RyR2).

Primary Target: Voltage-Gated Sodium Channel (NaV1.5) –

Mechanism of Action (MoA)

Voltage-Gated Sodium Channel (NaV1.5) Blockade

The primary mechanism involves the direct inhibition of the cardiac sodium channel (NaV1.5). The molecule binds to the local anesthetic receptor site located within the inner cavity of the channel pore, formed by the S6 transmembrane segments of domains I, III, and IV.

-

State Dependence: The compound exhibits a high affinity for the Open and Inactivated states of the channel, with poor affinity for the Resting state. This creates "use-dependence," where the block intensifies at higher firing frequencies (tachycardia).

-

Molecular Interaction:

-

Cationic Interaction: The piperidine nitrogen (pKa ~9.3) is protonated at physiological pH. This positive charge interacts electrostatically with the selectivity filter residues (DEKA motif) or the inner pore residues (specifically Phenylalanine and Tyrosine residues in the S6 segments).

-

Hydrophobic Interaction: The benzamide moiety aligns with the hydrophobic lining of the pore, stabilizing the drug-channel complex.

-

-

Kinetics (Class Ic Characteristic): Unlike Lidocaine (Class Ib, fast on/off), the benzamide scaffold (especially with substitutions) exhibits slow association and dissociation kinetics (

s). This results in a marked slowing of phase 0 depolarization and conduction velocity without significantly altering the action potential duration (APD).

Ryanodine Receptor 2 (RyR2) Modulation

Recent research identifies this scaffold as an open-state blocker of the cardiac Ryanodine Receptor (RyR2).

-

Mechanism: It binds within the vestibule of the RyR2 channel, preventing aberrant Ca

release from the Sarcoplasmic Reticulum (SR). -

Therapeutic Implication: This action suppresses Ca

waves that trigger delayed afterdepolarizations (DADs), the mechanism underlying Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).

Mechanistic Pathway Diagram

The following diagram illustrates the state-dependent binding cycle of the scaffold to NaV1.5.

Caption: State-dependent binding cycle of N-(piperidin-2-ylmethyl)benzamide to NaV1.5. The drug preferentially binds to Open/Inactivated states, trapping the channel in a non-conducting Blocked state.

In Vitro Experimental Protocols

To validate the mechanism of N-(piperidin-2-ylmethyl)benzamide, researchers must employ assays that resolve the kinetics of channel blockade.

Automated Patch Clamp (Whole-Cell Voltage Clamp)

This is the gold standard for quantifying affinity (

Cell Line: HEK293 or CHO cells stably expressing human NaV1.5 (hH1). Solutions:

-

Intracellular (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Protocol Steps:

-

Giga-seal Formation: Establish a seal (>1 G

) and break-in to whole-cell configuration. -

Voltage Protocol (Tonic Block): Hold at -120 mV. Depolarize to -10 mV for 20 ms at low frequency (0.1 Hz) to measure resting/tonic block.

-

Voltage Protocol (Use-Dependence): Apply a train of 20-40 pulses from -120 mV to -10 mV at high frequencies (10 Hz, 30 Hz).

-

Analysis: Measure the peak Na

current (-

Result: A progressive decay in current amplitude during the pulse train indicates use-dependent block.

-

Radioligand Binding Assay (Site 2 Competition)

Confirms binding to the neurotoxin receptor site 2 (intracellular pore).

-

Ligand: [

H]-Batrachotoxin A 20- -

Tissue: Rat cerebral cortex synaptosomes or NaV1.5-expressing membranes.

-

Method: Incubate membranes with [

H]-BTX-B (10 nM) and increasing concentrations of N-(piperidin-2-ylmethyl)benzamide. -

Readout: Scintillation counting. A decrease in specific binding confirms competition for the pore site.

Experimental Workflow Diagram

Caption: Workflow for characterizing the use-dependent blockade of NaV1.5 using patch-clamp electrophysiology.

Quantitative Data Summary (Expected)

The following table summarizes the expected in vitro profile of the unsubstituted core compared to the clinical drug Flecainide.

| Parameter | N-(piperidin-2-ylmethyl)benzamide (Core) | Flecainide (Clinical Drug) | Physiological Implication |

| NaV1.5 IC50 (Tonic) | 10 - 50 | ~1 - 3 | Core scaffold is less potent due to lower lipophilicity. |

| Use-Dependence | Moderate | Strong | Frequency-dependent block is preserved but requires higher doses. |

| Dissociation ( | Intermediate (< 5 s) | Slow (10 - 30 s) | Determines the "Class Ic" classification (slow recovery). |

| RyR2 Blockade | Present (Low Affinity) | Present (High Affinity) | Anti-CPVT mechanism. |

| LogP (Lipophilicity) | ~1.2 | 3.78 | Substitutions drastically improve membrane partitioning. |

Synthesis of Technical Insights

-

Pharmacophore Validity: The N-(piperidin-2-ylmethyl) moiety is the critical "anchor" for this class of drugs. The basic nitrogen (protonated) mimics the sodium ion, entering the channel pore but failing to pass through the selectivity filter, effectively plugging the channel.

-

Role of the Benzamide: The benzamide group provides the necessary steric bulk and aromatic interactions to stabilize the drug within the channel vestibule. Without the trifluoroethoxy groups (as in Flecainide), the core molecule has faster off-kinetics, potentially shifting its profile closer to Class Ia or Ib (intermediate kinetics) rather than the classic slow Class Ic profile.

-

Stereochemistry: The piperidine-2 carbon is chiral. In Flecainide, the R- and S-enantiomers have slightly different potencies but similar modes of action. For the unsubstituted core, the racemate is typically used in initial screening, but stereospecific synthesis is required for precise binding studies.

References

-

Banitt, E. H., et al. (1977). "Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides." Journal of Medicinal Chemistry, 20(6), 821–826. Link

-

Liu, H., et al. (2002). "Molecular determinants of flecainide binding to the human cardiac sodium channel." Journal of Biological Chemistry, 277(46), 44326–44331. Link

-

Watanabe, H., et al. (2009). "Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans." Nature Medicine, 15(4), 380–383. Link

-

Hilliard, F. A., et al. (2010). "Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor 2." Journal of Molecular and Cellular Cardiology, 48(1), 293–301. Link

Deconvolution of a Privileged Scaffold: Identifying and Validating Therapeutic Targets for N-(piperidin-2-ylmethyl)benzamide

An In-depth Technical Guide

Authored For: Drug Discovery & Development Professionals From: Senior Application Scientist, Discovery Biology

Abstract

The N-(piperidin-2-ylmethyl)benzamide scaffold represents a confluence of two "privileged structures" in medicinal chemistry: the piperidine ring and the benzamide group. While this specific molecule is not extensively characterized in public literature, its structural motifs are present in a multitude of clinically relevant agents, suggesting a high potential for biological activity. This guide eschews a speculative review and instead provides a robust, actionable framework for the de-novo identification and validation of its therapeutic targets. We will detail the strategic rationale behind target hypothesis generation, provide validated, step-by-step experimental protocols for target engagement and functional validation, and present a hypothetical case study. The methodologies described herein are designed to be self-validating, incorporating rigorous controls and decision-making logic to ensure the generation of reliable, reproducible data for drug development programs.

Introduction: The Chemical Rationale

The compound N-(piperidin-2-ylmethyl)benzamide is a fascinating subject for target deconvolution. Its structure is a composite of pharmacophores known to interact with a wide array of biological targets.

-

The Benzamide Moiety: This group is a well-known hydrogen bond donor and acceptor, and its aromatic ring can participate in π-stacking interactions. It is a cornerstone of many approved drugs, famously acting as a structural alert for targets like poly (ADP-ribose) polymerase (PARP) enzymes and dopamine receptors.

-

The Piperidine Ring: As a saturated heterocycle, it is one of the most ubiquitous scaffolds in modern pharmaceuticals. Its basic nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in protein binding pockets. This feature is key for interaction with G-Protein Coupled Receptors (GPCRs) and certain ion channels.

-

The Linker: The flexible ethylamine linker provides the correct spatial orientation for these two moieties to engage with a binding site, acting as a critical determinant of target specificity.

This guide provides the strategic and technical framework to answer the core question: To which protein(s) does this compound bind, and what is the functional consequence?

Strategic Workflow for Target Identification

A successful target identification campaign is a multi-pronged, iterative process that moves from broad, predictive methods to highly specific, quantitative validation. Our approach is based on a funnel-like logic, starting with a wide net and progressively narrowing down to high-confidence candidates.

Caption: A logical workflow for identifying and validating novel therapeutic targets.

High-Probability Target Classes & Validation Protocols

Based on an analysis of the N-(piperidin-2-ylmethyl)benzamide scaffold, three high-probability target classes emerge. For each, we provide the scientific rationale and a primary validation protocol.

Target Class 1: Sigma Receptors (σ1 and σ2)

-

Expertise & Rationale: The combination of a basic amine (piperidine) and an aromatic system is a classic pharmacophore for sigma receptors. These unique ligand-operated chaperone proteins are implicated in a range of CNS disorders and cancer.[1][2] Several known sigma ligands feature benzamide or N-benzylpiperidine cores, making this an exceptionally strong hypothesis.[3][4]

-

Trustworthiness (Self-Validating Protocol): A competitive radioligand binding assay is the gold standard for determining affinity (Ki) for a receptor. It directly measures the displacement of a known high-affinity radioligand by the test compound. The inclusion of a known non-labeled ligand as a positive control (e.g., Haloperidol) and measurement of non-specific binding ensures the assay is performing correctly.

Protocol 3.1.1: Competitive Radioligand Binding Assay for Sigma-1 Receptor

-

Preparation of Membranes:

-

Culture HEK293 cells stably overexpressing the human Sigma-1 receptor (σ1R).

-

Harvest cells, wash with ice-cold PBS, and centrifuge at 1000 x g for 5 min.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.

-

Discard the supernatant, resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4), and determine protein concentration via a Bradford or BCA assay. Aliquot and store at -80°C.

-

-

Assay Execution:

-

Prepare serial dilutions of N-(piperidin-2-ylmethyl)benzamide (e.g., from 100 µM to 1 pM) in Assay Buffer. Also prepare dilutions of a known σ1R ligand (e.g., (+)-Pentazocine) as a positive control.

-

In a 96-well plate, combine:

-

50 µL of Assay Buffer

-

25 µL of test compound, positive control, or buffer (for total binding).

-

25 µL of [³H]-(+)-Pentazocine (a σ1R-selective radioligand) at a final concentration near its Kd (e.g., 2-3 nM).

-

100 µL of prepared cell membranes (e.g., 50-100 µg protein).

-

-

For non-specific binding (NSB) wells, add a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol) instead of the test compound.

-

Incubate the plate at 37°C for 120 minutes with gentle agitation.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester, washing 3x with ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4).

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the retained radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Target Class 2: Dopamine D2-like Receptors (D2, D3, D4)

-

Expertise & Rationale: Substituted benzamides are a well-established class of antagonists for D2-like dopamine receptors and form the basis of several atypical antipsychotic drugs.[5][6] The specific arrangement of the amide and the basic nitrogen in N-(piperidin-2-ylmethyl)benzamide is structurally reminiscent of compounds known to possess high affinity for these GPCRs.[7][8]

-

Trustworthiness (Self-Validating Protocol): A functional cell-based assay measuring the inhibition of a downstream signaling event provides more therapeutically relevant information than a simple binding assay. The cAMP inhibition assay directly measures the compound's ability to act as an antagonist or inverse agonist at the Gi-coupled D2 receptor. Forskolin is used as a positive control to stimulate adenylyl cyclase, ensuring the cellular machinery is responsive.

Protocol 3.2.1: D2 Receptor-Mediated cAMP Inhibition Assay

-

Cell Preparation:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor (long isoform).

-

Plate cells in a 96-well plate and grow to ~90% confluency.

-

On the day of the assay, replace the growth medium with Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX and 0.1% BSA) and incubate for 30 min at 37°C. IBMX is a phosphodiesterase inhibitor used to amplify the cAMP signal.

-

-

Assay Execution (Antagonist Mode):

-

Prepare serial dilutions of N-(piperidin-2-ylmethyl)benzamide and a known D2 antagonist (e.g., Raclopride) in Stimulation Buffer.[9]

-

Add the test compound or control to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Prepare a solution of a D2 agonist (e.g., Quinpirole) at a concentration that gives ~80% of its maximal effect (EC80), combined with a fixed concentration of Forskolin (e.g., 1-10 µM).

-

Add the Quinpirole/Forskolin mixture to the wells and incubate for a further 15-30 minutes at 37°C.

-

Control wells should include:

-

Basal (buffer only)

-

Forskolin only (100% signal)

-

Quinpirole + Forskolin (inhibited signal)

-

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Normalize the data: Set the signal from "Forskolin only" wells to 100% and the signal from "Quinpirole + Forskolin" wells to 0%.

-

Plot the normalized response against the log concentration of the test antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that restores the signal halfway back to the Forskolin-only level.

-

Caption: Antagonism of the Gi-coupled D2 receptor signaling pathway.

Target Class 3: Poly (ADP-ribose) Polymerase (PARP) Enzymes

-

Expertise & Rationale: The benzamide moiety is the quintessential pharmacophore for PARP inhibitors.[10] It mimics the nicotinamide portion of the enzyme's natural substrate, NAD+, binding in the active site and preventing the DNA damage repair process.[11] Given this strong structural precedent, evaluating N-(piperidin-2-ylmethyl)benzamide for PARP inhibition is a logical necessity.[12][13]

-

Trustworthiness (Self-Validating Protocol): An in vitro enzymatic assay provides a direct measure of target inhibition. This protocol uses a colorimetric or fluorescent readout that is directly proportional to the amount of NAD+ consumed by the active PARP enzyme. The use of a known potent PARP inhibitor (e.g., Olaparib) as a positive control and wells with no enzyme (background) ensures the validity of the results.

Protocol 3.3.1: In Vitro PARP-1 Enzymatic Inhibition Assay

-

Reagent Preparation:

-

Recombinant human PARP-1 enzyme.

-

Activated DNA (e.g., histone-induced fragmented DNA).

-

NAD+ (the enzyme substrate).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂).

-

Detection Reagent (e.g., a cyclic nucleotide phosphodiesterase coupled to a colorimetric substrate like WST-1, which measures the remaining NAD+).

-

-

Assay Execution:

-

Prepare serial dilutions of N-(piperidin-2-ylmethyl)benzamide and a known PARP inhibitor (e.g., Olaparib) in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

Test compound or control.

-

Activated DNA.

-

Recombinant PARP-1 enzyme.

-

-

Pre-incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding a fixed concentration of NAD+ (near the Km for the enzyme).

-

Incubate for 60 minutes at room temperature.

-

Control wells should include:

-

No enzyme control (background signal).

-

No inhibitor control (100% activity).

-

-

-

Detection:

-

Stop the enzymatic reaction and initiate the detection reaction by adding the detection reagent mixture.

-

Incubate for 15-60 minutes, allowing for color development.

-

Read the absorbance (e.g., at 450 nm) using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all wells.

-

Normalize the data: Set the "No inhibitor control" as 100% enzyme activity and the "No enzyme control" as 0% activity.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Summary and Decision Matrix

All quantitative data from the primary screening assays should be compiled into a clear, comparative table. This allows for rapid assessment of potency and selectivity.

| Target | Assay Type | Parameter | N-(piperidin-2-ylmethyl)benzamide | Control Compound (e.g., Olaparib) |

| Sigma-1 | Radioligand Binding | Ki (nM) | Experimental Value | (+)-Pentazocine: ~5 nM |

| Sigma-2 | Radioligand Binding | Ki (nM) | Experimental Value | DTG: ~15 nM |

| Dopamine D2 | cAMP Inhibition | IC50 (nM) | Experimental Value | Raclopride: ~2 nM |

| Dopamine D3 | Radioligand Binding | Ki (nM) | Experimental Value | Raclopride: ~3 nM |

| PARP-1 | Enzymatic Activity | IC50 (nM) | Experimental Value | Olaparib: ~1-5 nM |

| PARP-2 | Enzymatic Activity | IC50 (nM) | Experimental Value | Olaparib: ~1-5 nM |

Decision Logic:

-

High Potency Hit (IC50/Ki < 100 nM): Proceed immediately to secondary and orthogonal validation assays for this target.

-

Moderate Potency Hit (100 nM < IC50/Ki < 1 µM): Consider for structure-activity relationship (SAR) studies to improve potency.

-

Low Potency/Inactive (> 1 µM): Deprioritize this target class for this specific compound, but the data may inform future analogue design.

-

Multi-Target Hit: If potent activity is seen across multiple classes (e.g., Sigma and Dopamine receptors), this suggests a potential polypharmacology profile which may be desirable for complex diseases like neuropsychiatric disorders.

Conclusion and Future Directions

This guide has outlined a rigorous, evidence-based strategy for elucidating the therapeutic targets of N-(piperidin-2-ylmethyl)benzamide. By systematically evaluating the most probable target classes—Sigma receptors, Dopamine receptors, and PARP enzymes—with validated, self-correcting protocols, a research team can confidently identify and prioritize genuine biological interactions. The crucial next steps following a confirmed "hit" from this primary screening cascade would involve:

-

Orthogonal Validation: Confirming the interaction with a label-free biophysical method like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF).

-

Selectivity Profiling: Screening against a broader panel of related receptors or enzymes to determine the compound's selectivity window.

-

Cellular Target Engagement: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm the compound binds to the target protein in a complex cellular environment.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to understand the chemical features essential for activity and to optimize potency and selectivity.

By adhering to this logical and technically sound workflow, the therapeutic potential of the N-(piperidin-2-ylmethyl)benzamide scaffold can be systematically unlocked, paving the way for its potential development as a novel therapeutic agent.

References

- Vertex AI Search. (n.d.). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed.

- Selleck Chemicals. (n.d.). Benzamide | PARP inhibitor | CAS 55-21-0.

- National Center for Biotechnology Information. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central.

- ACS Publications. (2020, September 4). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats.

- YouTube. (2022, August 29). How PARP inhibitors (PARPi) work.

- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents.

- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- PubMed. (2004, January 5). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands.

- PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide....

- Google Patents. (n.d.). Benzamide analogues as parp dna repair enzyme inhibitors.

- ACS Publications. (n.d.). Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. Journal of Medicinal Chemistry.

- AACR Journals. (n.d.). Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors 1.

- PubMed. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.

- National Center for Biotechnology Information. (2021, September 8). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PubMed Central.

- PubMed. (n.d.). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives.

- National Center for Biotechnology Information. (n.d.). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PubMed Central.

- ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists.

- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central.

- Wikipedia. (n.d.). Antipsychotic.

- Wikipedia. (n.d.). Sigma-1 receptor.

Sources

- 1. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antipsychotic - Wikipedia [en.wikipedia.org]

- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]

Technical Review: The N-(piperidin-2-ylmethyl)benzamide Scaffold

The following technical guide provides an in-depth review of the N-(piperidin-2-ylmethyl)benzamide scaffold, analyzing its role as a privileged structure in medicinal chemistry, primarily as the pharmacophore of the Class Ic antiarrhythmic agent Flecainide, and its emerging utility in oncology and CNS research.[1][2]

Synthesis, Pharmacology, and Therapeutic Applications[1][2]

Executive Summary & Chemical Significance

The N-(piperidin-2-ylmethyl)benzamide moiety represents a versatile pharmacophore in medicinal chemistry.[1][2] Structurally, it consists of a benzamide core linked via a methylene bridge to the 2-position of a piperidine ring.[1][2] This specific topology allows for a "U-shaped" or extended conformation that fits into various lipophilic binding pockets, most notably the pore of voltage-gated sodium channels (Nav1.5).[1][2]

While best known as the core structure of Flecainide (a potent antiarrhythmic), recent research has repurposed this scaffold for diverse targets, including Delta Opioid Receptors (DOR), Acetylcholinesterase (AChE), and cyclin-dependent kinases in hepatocellular carcinoma.

Key Chemical Properties:

-

Chirality: The C2 position of the piperidine ring is a chiral center. While Flecainide is clinically administered as a racemate, the (

)- and ( -

Basicity: The secondary amine of the piperidine (pKa ~9.3) is protonated at physiological pH, which is critical for its interaction with anionic residues (e.g., Phenylalanine/Tyrosine) in receptor binding sites.

Therapeutic Case Study I: Antiarrhythmic Pharmacology (Nav1.5 Blockade)

The most authoritative application of this scaffold is in the management of atrial fibrillation and paroxysmal supraventricular tachycardia (PSVT).[2]

Mechanism of Action: State-Dependent Block

The N-(piperidin-2-ylmethyl)benzamide derivatives function as Class Ic antiarrhythmics.[1][2] They do not merely "plug" the ion channel; they exhibit state-dependent binding .[1][2]

-

Open State Block: The drug enters the pore when the channel is open (activated).

-

Slow Dissociation: The defining characteristic of Class Ic agents is their slow dissociation kinetics (

s) from the sodium channel.[2] This results in a cumulative blockade that is more pronounced at higher heart rates (use-dependence).[1][2] -

Refractory Period Prolongation: By retarding the recovery of Nav1.5 channels, the scaffold reduces the excitability of myocardial tissue without significantly altering the action potential duration (APD).

Visualization: Nav1.5 Signaling & Blockade Logic

The following diagram illustrates the kinetic interaction between the ligand and the sodium channel states.

Caption: Kinetic model of Nav1.5 channel blockade by N-(piperidin-2-ylmethyl)benzamide derivatives, highlighting the critical slow dissociation path.

Structure-Activity Relationships (SAR)

Modifications to the benzamide ring and the piperidine nitrogen drastically alter the therapeutic window.[1][2]

| Structural Region | Modification | Effect on Potency/Selectivity |

| Benzene Ring (R1, R2) | 2,5-bis(2,2,2-trifluoroethoxy) | Optimal Antiarrhythmic: Increases lipophilicity and metabolic stability (Flecainide).[1][2] |

| 4-Amino / 4-Hydroxy | Pro-drug/Metabolite: Often reduces potency but increases water solubility. | |

| 4-(Phenylpiperidin-4-yl) | Opioid Agonism: Shifts selectivity toward Delta Opioid Receptors (DOR).[1][2] | |

| Linker | Methylene (-CH2-) | Optimal: Maintains correct distance for cation-pi interaction.[1][2] Lengthening reduces Nav1.5 affinity.[2] |

| Piperidine Nitrogen | Secondary Amine (-NH) | Critical: Essential for protonation and binding to the inner pore.[1][2] |

| N-Alkyl Substitution | Reduced Potency: Bulky groups hinder entry into the narrow sodium channel pore.[1][2] |

Experimental Protocols

Protocol A: Chemical Synthesis of the Core Scaffold

Objective: Synthesis of N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Flecainide Analog).[1][2]

Reagents:

Workflow:

-

Acid Chloride Formation: Reflux 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with excess thionyl chloride for 2 hours. Evaporate solvent to yield the acid chloride.

-

Coupling: Dissolve 2-(aminomethyl)piperidine (1.1 eq) and triethylamine (2.0 eq) in dry dichloromethane (DCM) at 0°C.

-

Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution.

-

Reaction: Stir at room temperature for 12 hours under nitrogen atmosphere.

-

Workup: Wash with saturated

, water, and brine. Dry over -

Purification: Recrystallize from cyclohexane/ethyl acetate or use column chromatography (MeOH/DCM 1:9).

Protocol B: Electrophysiological Assessment (Patch Clamp)

Objective: Determine IC50 for Nav1.5 Peak Current.

-

Cell Line: HEK293 cells stably expressing hNav1.5.

-

Solutions:

-

Voltage Protocol:

-

Hold potential at -120 mV.

-

Depolarize to -10 mV for 50 ms (0.1 Hz frequency) to elicit peak current.

-

-

Data Analysis: Measure peak current amplitude before and after drug perfusion. Fit data to the Hill equation:

.[1][2]

Visualization: Synthesis Pathway

Caption: Synthetic route for the generation of the benzamide-piperidine scaffold via acid chloride activation.

Emerging Applications (Beyond Cardiology)

Recent literature indicates the scaffold's utility in oncology and neurology, driven by the modularity of the benzamide ring.

-

Hepatocellular Carcinoma (HCC): Derivatives with specific substitutions (e.g., N-(piperidine-4-yl) isomers) have shown potent antitumor activity against HepG2 cells.[1][2] The mechanism involves cell cycle arrest via the p53/p21-dependent pathway [3].[1][2][3]

-

Alzheimer's Disease: Benzyl-substituted piperidine derivatives have been synthesized as Acetylcholinesterase (AChE) inhibitors.[1][2][4][5] The benzamide moiety mimics the interaction of acetylcholine with the enzyme's peripheral anionic site [5].

References

-

Banitt, E. H., et al. (1977).[6] "Antiarrhythmics.[2][6][7][8] 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides."[1][2][6] Journal of Medicinal Chemistry, 20(6), 821-826.[1][6] Link

-

NIST Chemistry WebBook. "Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-."[1][2] National Institute of Standards and Technology. Link

-

Zhang, J., et al. (2014). "Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells." Chemical Biology & Drug Design, 85(5). Link

-

Liao, Z., et al. (2000). "N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist."[1][2][9] Journal of Medicinal Chemistry, 43(21), 3895-3905.[1][9] Link

-

Sugimoto, H., et al. (1992). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry. Link[2]

Sources

- 1. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- [webbook.nist.gov]

- 2. N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride | C17H21ClF6N2O3 | CID 21447164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of N-(piperidin-2-ylmethyl)benzamide

This guide provides an in-depth technical analysis of N-(piperidin-2-ylmethyl)benzamide , a versatile scaffold in medicinal chemistry. It is structured to support researchers in synthesis, characterization, and application development.

Executive Summary

N-(Piperidin-2-ylmethyl)benzamide (CAS: 127722-73-0) is a bifunctional pharmacophore featuring a lipophilic benzamide moiety linked to a polar, basic piperidine ring. It serves as a critical "linker-fragment" in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands (e.g., muscarinic antagonists) and kinase inhibitors. Its structure allows for dual-binding modes: the amide acts as a hydrogen bond acceptor/donor, while the secondary amine at the piperidine C2 position provides a modifiable handle for solubilization or further diversification (e.g., PROTAC linkers).

Physicochemical Profiling

The following data characterizes the free base form. Researchers working with the hydrochloride salt should adjust solubility and melting point expectations accordingly.

| Property | Value / Description | Note |

| IUPAC Name | N-(Piperidin-2-ylmethyl)benzamide | |

| Molecular Formula | C₁₃H₁₈N₂O | |

| Molecular Weight | 218.29 g/mol | |

| CAS Number | 127722-73-0 | |

| Appearance | Off-white to pale yellow solid | Crystalline or amorphous depending on purity |

| Melting Point | 100–104 °C | Predicted; Salt forms (HCl) melt >200 °C |

| pKa (Basic) | 10.8 ± 0.5 | Piperidine Nitrogen (Secondary Amine) |

| pKa (Acidic) | ~14.8 | Amide Nitrogen (Neutral under phys. conditions) |

| LogP | 1.56 | Moderate Lipophilicity |

| TPSA | 41.13 Ų | Topological Polar Surface Area |

| Solubility | DMSO, Methanol, DCM, Chloroform | High solubility in polar organics |

| Water Solubility | Low (Free Base) | High (HCl or TFA Salt) |

Key Insight: The compound exists as a zwitterion-like species at physiological pH only if the amide is deprotonated (rare). At pH 7.4, the piperidine nitrogen is protonated (

Structural Analysis & Stereochemistry

Chirality at C2

The C2 position of the piperidine ring is a stereocenter.

-

Enantiomers: The compound exists as (R)- and (S)-enantiomers.

-

Significance: In biological systems, the spatial orientation of the benzamide "tail" relative to the piperidine "head" is critical. For example, in muscarinic receptor binding, the (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-form due to the specific trajectory of the basic nitrogen in the binding pocket.

Conformation

The piperidine ring predominantly adopts a chair conformation . The bulky benzamidomethyl group at C2 will prefer the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.

Synthetic Methodologies

To ensure high purity and regioselectivity, the Protection-Deprotection Strategy (Method A) is the authoritative protocol. Direct acylation of 2-(aminomethyl)piperidine is possible but often results in mixtures of mono- and di-benzoylated products.

Method A: Regioselective Synthesis (Recommended)

This route utilizes N-Boc protection to mask the secondary amine, ensuring the benzoyl chloride reacts only with the exocyclic primary amine.

Protocol:

-

Protection: React 2-(aminomethyl)piperidine with Boc₂O (1.0 eq) in DCM/NaOH to yield 1-Boc-2-(aminomethyl)piperidine.

-

Acylation: Dissolve the Boc-intermediate in anhydrous DCM with TEA (1.5 eq). Cool to 0°C. Add Benzoyl Chloride (1.1 eq) dropwise. Stir at RT for 4h.[1]

-

Deprotection: Treat the crude amide with TFA/DCM (1:4) or HCl/Dioxane for 2h to remove the Boc group.

-

Workup: Neutralize with NaHCO₃, extract with DCM, and recrystallize.

Visualization: Synthetic Workflow

Caption: Figure 1. Regioselective synthesis pathway ensuring exclusive acylation of the exocyclic amine.

Chemical Stability & Reactivity

Hydrolytic Stability

-

Amide Bond: Highly stable under neutral/physiological conditions. Requires strong acid (6M HCl, reflux) or strong base (6M NaOH, reflux) to hydrolyze back to benzoic acid and the amine.

-

Piperidine Ring: Chemically robust. Resistant to hydrolysis.

Oxidative Instability

-

Secondary Amine (Piperidine N): Susceptible to oxidation.

-

N-Oxidation: Reaction with peroxides (e.g., mCPBA) yields the N-oxide.

-

N-Nitrosation: Reaction with nitrites yields N-nitrosopiperidines (potential carcinogen warning).

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow air oxidation over months.

Pharmacological Applications

This compound is rarely a final drug but acts as a Privileged Scaffold .

-

Fragment-Based Drug Design (FBDD):

-

The benzamide acts as an anchor in hydrophobic pockets.

-

The piperidine amine serves as a "vector" to grow the molecule towards solvent-exposed regions or secondary binding sites.

-

-

PROTAC Linkers:

-

The secondary amine allows for the attachment of alkyl chains or PEG linkers to connect E3 ligase ligands (e.g., VHL/Cereblon binders) to a target protein warhead.

-

-

Kinase Inhibition:

-

Analogous to the "hinge binder" region in many ATP-competitive inhibitors.

-

References

-

ChemicalBook. (2024).[2] N-(piperidin-2-ylmethyl)benzamide Physical Properties and CAS Data. Link

-

BenchChem. (2025).[1] Protocols for (R)-2-(Aminomethyl)-1-N-Boc-piperidine as a Chiral Building Block. Link

-

PubChem. (2024). Compound Summary: Benzamide derivatives and Piperidine properties. National Library of Medicine. Link

-

Khalili, F., et al. (2009).[2] "pKa Values of Some Piperazines and Piperidines at Different Temperatures." Journal of Chemical & Engineering Data. Link

-

ChemScene. (2024). Product Analysis: N-(Piperidin-2-ylmethyl)benzamide (CAS 127722-73-0). Link

Sources

Methodological & Application

Application Note: High-Throughput Screening Workflows for N-(piperidin-2-ylmethyl)benzamide Scaffolds

Introduction: The Privileged Scaffold

N-(piperidin-2-ylmethyl)benzamide (hereafter N-P2MB ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural architecture features a basic secondary amine (piperidine) linked to a lipophilic aromatic moiety (benzamide), a motif central to:

-

Ion Channel Modulators: Particularly Voltage-Gated Sodium (Na

) and Potassium (K -

GPCR Ligands: Acting as orthosteric or allosteric modulators for aminergic receptors.

-

Fragment-Based Drug Discovery (FBDD): Serving as a high-solubility, low-molecular-weight probe (MW ~218 Da) for exploring binding pockets.

This guide details the specific protocols required to screen N-P2MB and its derivatives, addressing the unique physicochemical challenges posed by its high pK

Pre-Screening Analytics & Compound Management

Before entering the HTS queue, N-P2MB requires specific handling to prevent "false negatives" caused by precipitation or "false positives" caused by non-specific charge interactions.

Physicochemical Profile

| Property | Value/Status | HTS Implication |

| MW | 218.30 g/mol | Ideal for Fragment Screening (Rule of 3 compliant). |

| cLogP | ~1.94 | Moderate lipophilicity; low risk of non-specific binding to plasticware. |

| pK | ~10.8 (Piperidine N) | CRITICAL: At pH 7.4, >99.9% of the compound exists as a cation. |

| Solubility (DMSO) | >100 mM | Excellent stock stability. |

| Solubility (Aq) | pH-dependent | Risk of "crashing out" in high-pH assay buffers (pH > 9). |

Stock Preparation Protocol

Objective: Create a stable 10 mM stock solution free of aggregates.

-

Weighing: Weigh solid N-P2MB into a glass vial (avoid static-prone plastics due to the salt form).

-

Dissolution: Add anhydrous DMSO to achieve 10 mM concentration.

-

Note: If using the hydrochloride salt, ensure the DMSO is dry; moisture can lead to acidity changes in stored plates.

-

-

Sonication: Sonicate for 5 minutes at ambient temperature to ensure complete dissolution of crystal lattice.

-

QC: Measure absorbance at 600 nm (nephelometry). An OD

> 0.005 indicates aggregation.

Protocol A: Functional HTS (Ion Channel Focus)

Target: Voltage-Gated Sodium Channels (e.g., Na

Rationale

N-P2MB derivatives often act as state-dependent blockers. Standard calcium flux assays may miss these interactions. We utilize a Membrane Potential (MP) Dye assay which is sensitive to changes in resting potential and depolarization.

Step-by-Step Workflow

Reagents:

-

HEK293 cells stably expressing Na

1.7. -

Membrane Potential Blue Dye (Molecular Devices).

-

Assay Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Maintain pH 7.4 to keep the piperidine protonated.

Procedure:

-

Cell Plating: Dispense 10,000 cells/well in 384-well poly-D-lysine coated black-wall plates. Incubate 24h at 37°C.[2]

-

Dye Loading: Remove media and add 20 µL of MP Dye prepared in Assay Buffer.

-

Optimization: Do NOT wash cells after dye addition (reduces well-to-well variability).

-

Incubation: 30 mins at RT in the dark.

-

-

Compound Transfer (Acoustic):

-

Use an Echo 655 Liquid Handler to transfer 50 nL of N-P2MB stock (10 mM) directly into the assay plate containing cells + dye.

-

Final Concentration: 10 µM (0.1% DMSO).

-

Control: Add Tetrodotoxin (TTX) as Positive Control (Max Block).

-

-

Incubation: 10 minutes (allows compound to access the pore or lipid interface).

-

Readout (FLIPR Tetra):

-

Baseline: Record fluorescence for 10 seconds.

-

Stimulation: Inject Veratridine (activator) or apply electrical field stimulation (EFS).

-

Measurement: Record response for 120 seconds.

-

Data Normalization

Calculate % Inhibition relative to controls:

Protocol B: Biophysical Fragment Screening (SPR)

Target: Validation of direct binding to purified protein (e.g., Kinase or GPCR extracellular domain). Method: Surface Plasmon Resonance (Biacore 8K).

Rationale

Because N-P2MB is a small fragment, functional assays may yield low potency (high µM). SPR detects weak binding (

Workflow

-

Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip. Target density should be high (~3000 RU) to detect the small mass of N-P2MB (218 Da).

-

Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), pH 7.4, 2% DMSO.

-

Correction: Perform Solvent Correction to account for DMSO mismatch between stock and buffer.

-

-

Injection Cycle:

-

Inject N-P2MB at 5 concentrations (e.g., 200, 100, 50, 25, 12.5 µM).

-

Contact time: 60s. Dissociation time: 60s.

-

-

Analysis: Look for rapid-on/rapid-off kinetics (Square Wave).

-

Warning: If the sensorgram shows slow dissociation, the compound may be aggregating or reacting covalently (unlikely for N-P2MB but possible with specific derivatives).

-

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for triaging N-P2MB hits, distinguishing true biological modulators from cationic artifacts.

Figure 1: Hit Triage Logic Tree. This workflow filters out non-specific cationic effects common to secondary amines.

Troubleshooting & Expert Insights

The "Cationic Amphiphile" Problem

N-P2MB is a cationic amphiphile.[3] In high-content imaging or cell-based assays, it can accumulate in lysosomes (lysosomotropism), causing vacuolization.

-

Solution: If cytotoxicity is observed >24h, verify if it is target-mediated or lysosomal accumulation. Use a lysosomal stain (LysoTracker) as a counter-screen.

pH Sensitivity

The binding affinity of N-P2MB is strictly pH-dependent.

-

Observation: Potency shifts 10-fold between pH 7.0 and pH 8.0.

-

Mechanism: The protonated amine drives interaction with acidic residues (e.g., Asp/Glu) in the ion channel pore [3].

-

Protocol Fix: Tightly buffer all assay reagents with 20 mM HEPES or MOPS. Avoid carbonate buffers which fluctuate with CO

.

Stereochemistry

The C2 position of the piperidine ring is chiral.

-

HTS Note: Commercial libraries often supply the racemate.

-

Recommendation: If a hit is confirmed, immediately separate enantiomers via Chiral SFC (Supercritical Fluid Chromatography). Biological activity is often restricted to the (

)-enantiomer for Na

References

-

Miao, S., et al. (2003).[4] Benzamide derivatives as blockers of Kv1.3 ion channel.[1][4] Bioorganic & Medicinal Chemistry Letters, 13(6), 1161–1164.[4] Link

-

Lenkowski, P. W., et al. (2004). Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin. European Journal of Pharmaceutical Sciences, 21(1), 71–79. Link

-

BenchChem. (2025).[5] Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem Technical Library. Link

-

Trotter, C., et al. (2022). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. International Journal of Molecular Sciences, 23(9). Link

-

SLAS Discovery. (2020). Screening Strategies for Ion Channel Targets. Society for Laboratory Automation and Screening. Link

Sources

High-Precision Quantification of N-(piperidin-2-ylmethyl)benzamide: Method Development and Validation

Introduction & Physicochemical Context

N-(piperidin-2-ylmethyl)benzamide (CAS: 53870-13-2 / 127722-73-0) is a critical pharmacophore often encountered as an intermediate in the synthesis of anti-arrhythmic agents (e.g., Flecainide analogs) and local anesthetics. Its quantification is essential for purity assessment during API synthesis and for trace impurity profiling in final drug products.

The Analytical Challenge

The molecule presents a "dual-personality" challenge for chromatographers:

-

The Benzamide Moiety: Provides a stable UV chromophore ($ \lambda_{max} \approx 230-254 \text{ nm} $), making it suitable for standard HPLC-UV.

-

The Piperidine Ring: Contains a secondary amine with a

. In standard reverse-phase conditions (pH 4-7), this amine is protonated (

This guide provides two distinct, validated approaches: a robust HPLC-UV method for routine QC (high concentration) and a sensitive LC-MS/MS method for trace bioanalysis or genotoxic impurity screening.

Analytical Workflow Overview

The following diagram illustrates the decision matrix for selecting the appropriate quantification pathway based on sample matrix and sensitivity requirements.

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin and required sensitivity.

Method A: HPLC-UV (Quality Control & Purity)

Objective: Routine quantification of N-(piperidin-2-ylmethyl)benzamide in bulk drug substance or reaction mixtures.

The "Silanol Suppression" Strategy

To combat the peak tailing caused by the basic piperidine nitrogen, this protocol utilizes a Chaotropic Buffer System with Triethylamine (TEA). TEA acts as a "sacrificial base," saturating the silanol sites on the column so the analyte can elute with a symmetrical peak shape.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), | High surface area with dense bonding to minimize silanol exposure. |

| Mobile Phase A | 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) | Low pH ensures analyte is fully ionized; TEA blocks silanols. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% | Gradient required to separate from potential lipophilic dimers. |

| Detection | UV @ 230 nm | Max absorbance of benzamide; 254 nm is an alternative (less sensitive but more selective). |

| Temperature | 30°C | Improves mass transfer and peak sharpness. |

| Injection | 10 | Avoid overloading to maintain peak symmetry. |

System Suitability Criteria

-

Tailing Factor (

): NMT 1.5 (Critical parameter for basic analytes). -

Theoretical Plates (

): > 5000. -

RSD (n=6): < 2.0% for retention time and area.

Method B: LC-MS/MS (Bioanalysis & Trace Impurities)

Objective: Quantification of trace levels (pg/mL to ng/mL) in plasma or complex matrices.

Mass Spectrometry Logic

The molecule (

-

Precursor Ion:

-

Fragmentation: Collision Induced Dissociation (CID) typically cleaves the amide bond or the piperidine ring.

-

Quantifier Ion:105.0 m/z (Benzoyl cation, highly stable).

-

Qualifier Ion:84.1 m/z (Piperidine ring fragment).

-

LC-MS/MS Protocol

| Parameter | Specification |

| Column | C18 UHPLC (e.g., Waters BEH C18), |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization | ESI Positive ( |

| MRM Transitions | 219.3 |

Fragmentation Pathway Visualization

Understanding the fragmentation is vital for confirming identity and troubleshooting matrix interference.

Figure 2: Proposed ESI+ fragmentation pathway for N-(piperidin-2-ylmethyl)benzamide.

Sample Preparation: Mixed-Mode SPE

For biological matrices (plasma/urine), simple protein precipitation is often insufficient due to ion suppression. Mixed-Mode Cation Exchange (MCX) is the gold standard for basic drugs.

Protocol:

-

Conditioning: 1 mL MeOH followed by 1 mL Water.

-

Loading: Dilute sample 1:1 with

(acidifies matrix, ensures analyte is charged). Load onto MCX cartridge. -

Wash 1 (Acidic): 1 mL

(removes proteins/acidic interferences). -

Wash 2 (Organic): 1 mL MeOH (removes neutral hydrophobic interferences; analyte stays bound by ionic interaction).

-

Elution: 1 mL

. (High pH neutralizes the piperidine nitrogen, releasing it from the sorbent). -

Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

Method Validation (ICH Q2(R1))

To ensure regulatory compliance, the following validation parameters must be established:

-

Linearity:

-

Accuracy (Recovery):

-

Spike samples at 50%, 100%, and 150% levels.

-

Acceptance:

recovery.

-

-

Precision:

-

Repeatability: 6 injections of the same sample (

). -

Intermediate Precision: Different days/analysts (

).

-

-

Specificity:

-

Inject blank matrix and forced degradation samples (acid/base/oxidative stress) to ensure no interference at the retention time.

-

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3] (2005).[3][4][5] Link

-

Waters Corporation. Oasis MCX Extraction Protocol for Basic Drugs. Application Note. Link

-

Zhou, G., et al. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science, 60(7), 613–619.[2] (2022).[2][4] Link

- Reddy, P.B., et al. "Separation and quantification of impurities in Flecainide Acetate by HPLC." PharmaTutor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols: N-(piperidin-2-ylmethyl)benzamide as a Versatile Building Block in Synthetic and Medicinal Chemistry

Abstract

The N-(piperidin-2-ylmethyl)benzamide scaffold represents a confluence of privileged structural motifs in medicinal chemistry: the conformationally restricted piperidine ring and the versatile benzamide moiety. This combination provides a three-dimensional framework with strategically positioned hydrogen bond donors and acceptors, a basic nitrogen center for salt formation and molecular interactions, and multiple points for synthetic diversification. This guide provides an in-depth exploration of N-(piperidin-2-ylmethyl)benzamide as a foundational building block, detailing its synthesis, chemical properties, and strategic applications in the generation of compound libraries for drug discovery. We present detailed, field-tested protocols for its synthesis and subsequent derivatization, underpinned by mechanistic rationale to empower researchers in their synthetic endeavors.

Introduction: A Scaffold of Privileged Features

The piperidine ring is one of the most ubiquitous N-heterocycles found in marketed pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and pKa, while also serving as a rigid scaffold to orient substituents in precise vectors. When combined with the benzamide group—a classic pharmacophore known for its robust chemical stability and ability to engage in critical hydrogen bonding interactions—the resulting molecule becomes a highly valuable starting point for chemical exploration.

N-(piperidin-2-ylmethyl)benzamide is a chiral molecule (unless a racemic precursor is used) that offers three primary points for chemical modification:

-

The Piperidine Nitrogen (N1): As a secondary amine, it is a prime site for alkylation, arylation, acylation, and reductive amination, allowing for facile modulation of basicity, lipophilicity, and steric profile.

-

The Benzamide Aromatic Ring: This ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups to probe for new interactions with biological targets.

-

The Amide N-H and C=O: These functional groups are critical hydrogen bond donors and acceptors, respectively, often serving as the primary anchor points to a protein target.

This application note will demonstrate how to leverage these features to construct novel chemical entities with therapeutic potential.

Synthesis of the Core Building Block

The most direct and reliable method for synthesizing the title compound is the acylation of (piperidin-2-yl)methanamine with a suitable benzoylating agent, such as benzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Protocol 1: Synthesis of N-(piperidin-2-ylmethyl)benzamide

This protocol details the standard Schotten-Baumann reaction conditions for the synthesis of the title compound.[1]

Materials:

-

(Piperidin-2-yl)methanamine (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (piperidin-2-yl)methanamine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Causality Insight: Cooling the reaction mitigates the exothermic nature of the acylation, preventing potential side reactions. The base is crucial to neutralize the HCl generated, driving the reaction to completion.

-

-

Acylating Agent Addition: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate of triethylammonium chloride will form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any excess benzoyl chloride and HCl), water, and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-